molecular formula C8H9Cl2NO B1421281 2,4-Dichloro-5-methoxy-N-methylaniline CAS No. 1072945-55-1

2,4-Dichloro-5-methoxy-N-methylaniline

Cat. No. B1421281
M. Wt: 206.07 g/mol
InChI Key: PGNRGQDKBKNBJE-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-methoxy-N-methylaniline” is a chemical compound with the CAS Number: 1072945-55-1. It has a molecular weight of 206.07 and its molecular formula is C8H9Cl2NO .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-5-methoxy-N-methylaniline. Its InChI Code is 1S/C8H9Cl2NO/c1-11-7-4-8 (12-2)6 (10)3-5 (7)9/h3-4,11H,1-2H3 and the InChI key is PGNRGQDKBKNBJE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is harmful by inhalation, in contact with skin, and if swallowed . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Intermediate Compounds

    2,4-Dichloro-5-methoxy-N-methylaniline is used as an intermediate in the synthesis of complex chemical compounds. For instance, Liu Guo-ji (2009) explored the synthesis of 2,4-dichloro-5-methoxy-pyrimidine using related compounds, highlighting the chemical's role in forming new pyrimidine intermediates with high purity and yield (Liu Guo-ji, 2009).

  • Influence on Chemical Reactions

    The compound is studied for its effects on chemical reactions, such as in the synthesis of quinoline proton sponges. Dyablo et al. (2015) reported the synthesis of various quinoline compounds, noting the role of 2,4-dichloro-5-methoxy-N-methylaniline in these reactions (Dyablo et al., 2015).

  • Ligand Effects in Hydroaminoalkylation

    Garcia et al. (2013) investigated the influence of 2,4-Dichloro-5-methoxy-N-methylaniline in hydroaminoalkylation, a key process in organic chemistry. They found that this compound and similar substances can significantly affect the reactivity and outcomes of such reactions (Garcia et al., 2013).

Environmental and Safety Studies

  • Environmental Pollutants: The compound's derivatives are studied for their environmental impact. Peverly et al. (2014) explored the electrochemical reduction of a derivative of 2,4-Dichloro-5-methoxy-N-methylaniline, providing insights into its behavior as a pollutant and its potential environmental risks (Peverly et al., 2014).

Biochemical Research

  • Binding and Metabolism Studies: The compound's related chemicals are used in biochemical studies to understand mechanisms of action in carcinogenesis. Hill et al. (1979) researched the macromolecular binding and metabolism of 4-chloro-2-methylaniline, which is structurally related, revealing significant insights into its interactions with biological macromolecules (Hill et al., 1979).

Pharmaceutical Research

  • Building Blocks for Pharmaceuticals: The compound is used in the synthesis of pharmaceuticals. Mittelbach et al. (1988) synthesized 4-methoxy-2,3,5-trimethylpyridine, a critical component for gastric-acid inhibiting drugs, using 2,4-Dichloro-5-methoxy-N-methylaniline as a starting material (Mittelbach et al., 1988).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2,4-dichloro-5-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNRGQDKBKNBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674574
Record name 2,4-Dichloro-5-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methoxy-N-methylaniline

CAS RN

1072945-55-1
Record name 2,4-Dichloro-5-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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